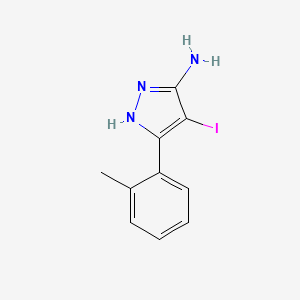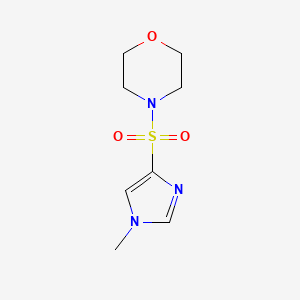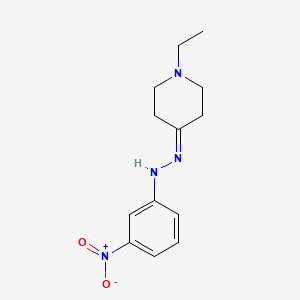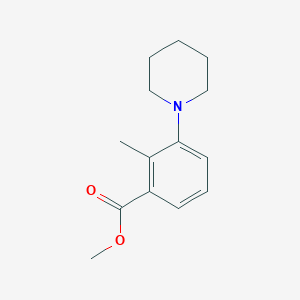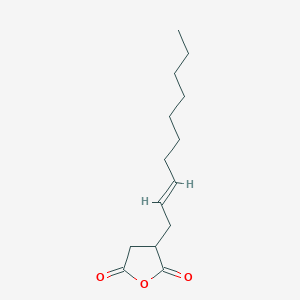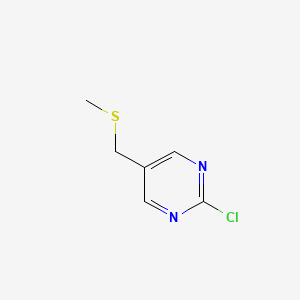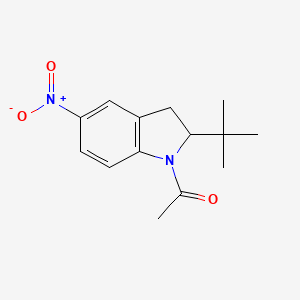
1-(2-(tert-Butyl)-5-nitroindolin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(叔丁基)-5-硝基吲哚-1-基)乙酮是一种合成的有机化合物,属于吲哚类。吲哚是重要的杂环体系,存在于许多天然产物和药物中。该化合物在吲哚环上带有叔丁基和硝基,使其成为各种科学领域中一种独特且潜在的有用分子。
准备方法
合成路线和反应条件
1-(2-(叔丁基)-5-硝基吲哚-1-基)乙酮的合成通常涉及以下步骤:
吲哚环的形成: 吲哚环可以通过费歇尔吲哚合成来合成,该合成涉及苯肼与醛或酮在酸性条件下的反应。
硝基的引入: 吲哚环的硝化可以通过使用浓硝酸和硫酸的混合物来实现。
叔丁基的连接: 叔丁基可以通过使用叔丁基氯和路易斯酸催化剂(如氯化铝)进行傅-克烷基化来引入。
乙酮部分的形成: 乙酮基可以通过使用乙酰氯和碱(如吡啶)进行酰化来引入。
工业生产方法
该化合物的工业生产可能会遵循类似的合成路线,但规模更大,并针对产量和纯度进行了优化。可以采用连续流动反应器和自动化合成平台来提高效率和可扩展性。
化学反应分析
反应类型
1-(2-(叔丁基)-5-硝基吲哚-1-基)乙酮可以进行各种化学反应,包括:
氧化: 硝基可以使用还原剂(如氢气和钯催化剂)还原为氨基。
还原: 该化合物可以使用氧化剂(如高锰酸钾)氧化形成相应的氧化物。
取代: 吲哚环上可以发生亲电芳香取代反应,允许进一步的功能化。
常用试剂和条件
氧化: 高锰酸钾,过氧化氢。
还原: 钯催化剂的氢气,氢化铝锂。
取代: 卤素(氯,溴),硝化剂(硝酸)。
主要产物
还原: 形成1-(2-(叔丁基)-5-氨基吲哚-1-基)乙酮。
氧化: 形成相应的氧化物或羟基化产物。
取代: 各种取代的吲哚衍生物。
科学研究应用
化学: 用作合成更复杂分子的构件。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的结构特征,在药物开发中具有潜在用途。
工业: 用于染料、颜料和其他工业化学品的合成。
作用机制
1-(2-(叔丁基)-5-硝基吲哚-1-基)乙酮的作用机制取决于其具体应用。在生物系统中,它可能与各种分子靶标(如酶或受体)相互作用,从而导致生化途径的调节。硝基可以被还原形成反应性中间体,这些中间体可以与细胞成分相互作用,从而导致潜在的治疗效果。
相似化合物的比较
类似化合物
1-(2-(叔丁基)-5-氨基吲哚-1-基)乙酮: 结构相似,但具有氨基而不是硝基。
1-(2-(叔丁基)-5-氯吲哚-1-基)乙酮: 结构相似,但具有氯基而不是硝基。
1-(2-(叔丁基)-5-甲基吲哚-1-基)乙酮: 结构相似,但具有甲基而不是硝基。
独特性
1-(2-(叔丁基)-5-硝基吲哚-1-基)乙酮由于在吲哚环上同时存在叔丁基和硝基而具有独特性。这种官能团的组合赋予了独特的化学和生物学特性,使其成为各种应用中一种有价值的化合物。
属性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC 名称 |
1-(2-tert-butyl-5-nitro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C14H18N2O3/c1-9(17)15-12-6-5-11(16(18)19)7-10(12)8-13(15)14(2,3)4/h5-7,13H,8H2,1-4H3 |
InChI 键 |
WLBWRGAIYVXMGL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C(CC2=C1C=CC(=C2)[N+](=O)[O-])C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)
![2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B11770319.png)
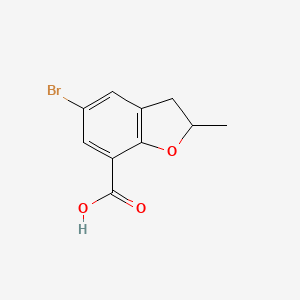
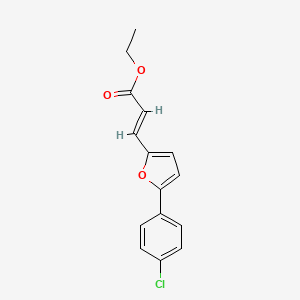
![N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770335.png)
![4H-Pyrrolo[3,2-d]thiazole](/img/structure/B11770340.png)
